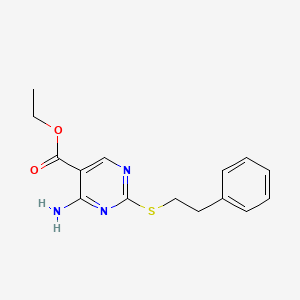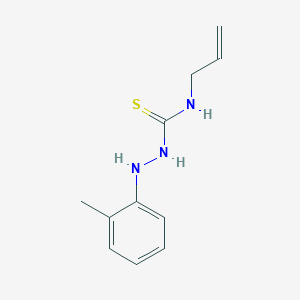![molecular formula C17H21N3O2 B7638745 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638745.png)
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 352.47 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer development and progression, including the tumor suppressor gene p53. This compound also affects the activity of enzymes involved in the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its chemical structure to enhance its potency and reduce its toxicity. Additionally, this compound may be studied for its potential use in combination therapy with other anticancer agents to improve treatment outcomes.
Métodos De Síntesis
The synthesis of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide involves the reaction of 3-methylphenol, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-3-2-4-15(11-13)22-10-7-17(21)19-14-5-6-16-18-8-9-20(16)12-14/h2-4,8-9,11,14H,5-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWWQQNLSFCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2CCC3=NC=CN3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7638682.png)

![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)
![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B7638702.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)
![6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone](/img/structure/B7638740.png)
![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)
![5-oxo-1-propan-2-yl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7638752.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)